methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate
Description
Methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate is a sulfamoyl benzoate derivative characterized by a methyl ester group at the benzoate moiety and a 5-oxopyrrolidin-3-yl substituent on the sulfamoyl group. The pyrrolidinone ring introduces a polar, hydrogen-bond-capable moiety, which may enhance solubility and target interactions.
Properties
IUPAC Name |
methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-19-12(16)8-2-4-10(5-3-8)20(17,18)14-9-6-11(15)13-7-9/h2-5,9,14H,6-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHAFXJYHIZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 5-oxopyrrolidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or pyrrolidinones.
Scientific Research Applications
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Elemental Analysis and Molecular Weight Comparison
Notes:
- The target compound’s lower molecular weight and nitrogen content suggest distinct pharmacokinetic profiles compared to bulkier analogs.
Biological Activity
Methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a sulfamoyl group and a pyrrolidinone. This structure is indicative of compounds that may exhibit significant biological effects, particularly as enzyme inhibitors.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly enzymes involved in metabolic pathways. The sulfamoyl group is known to enhance binding affinity to target enzymes, which can lead to inhibition of their activity.
Target Enzymes
- Carbonic Anhydrases (CAs) : This compound may selectively inhibit certain isozymes of carbonic anhydrase, which play crucial roles in pH regulation and bicarbonate transport in cells.
- DNA Gyrase : Similar compounds have shown efficacy against DNA gyrase, an essential enzyme for bacterial DNA replication.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated moderate to potent inhibitory effects against various pathogenic bacteria and fungi.
| Microorganism | Activity | MIC (µM) |
|---|---|---|
| Pseudomonas aeruginosa | Inhibition observed | 0.21 |
| Escherichia coli | Inhibition observed | 0.21 |
| Candida spp. | Antifungal activity | Varies |
Cytotoxicity
In vitro studies using MTT assays have shown that certain derivatives possess cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives related to this compound. The compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on clinical strains.
- Molecular Docking Studies : Computational analyses revealed strong binding interactions with target proteins such as MurD and DNA gyrase. The binding energies were comparable to established antibiotics like ciprofloxacin, suggesting that the compound may serve as a lead for new antimicrobial agents.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its solubility and stability, which are critical for its bioavailability and therapeutic efficacy. The compound's lipophilicity, influenced by its structural components, plays a vital role in its absorption and distribution within biological systems.
Q & A
Q. What established synthetic routes are available for methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate, and what are their critical reaction parameters?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as:
- Sulfonamide Coupling: Reacting 4-(chlorosulfonyl)benzoic acid derivatives with 3-aminopyrrolidin-2-one under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Esterification: Using methanol and catalytic sulfuric acid to esterify the benzoic acid intermediate .
- Critical Parameters: Temperature control (0–5°C for coupling), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize byproducts like sulfones or over-esterification .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer:
- Structural Confirmation:
- ¹H/¹³C NMR: Analyze chemical shifts for the sulfamoyl group (~δ 3.1–3.3 ppm for NH-SO₂) and pyrrolidinone carbonyl (~δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Purity Assessment:
- HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to quantify impurities ≤0.1% .
Advanced Research Questions
Q. How can researchers optimize the sulfonamide coupling step to improve yield and reduce side reactions?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
- Catalysis: Additives like DMAP or HOBt improve coupling efficiency by activating the sulfonyl chloride intermediate .
- Kinetic Monitoring: Use in-situ FTIR or LC-MS to track reaction progress and terminate before side reactions (e.g., hydrolysis) dominate .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer:
- Standardized Assay Conditions: Control variables like buffer pH (e.g., PBS vs. HEPES), cell passage number, and incubation time .
- Off-Target Profiling: Use proteome-wide screening (e.g., kinome arrays) to identify non-specific interactions .
- Theoretical Modeling: Perform docking studies (AutoDock Vina) to correlate steric/electronic features with activity outliers .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer:
- Analog Design: Synthesize derivatives with modifications at the:
- Pyrrolidinone Ring: Introduce substituents (e.g., methyl, fluoro) to alter steric bulk and hydrogen-bonding capacity .
- Benzoate Ester: Replace methyl with ethyl or tert-butyl to study metabolic stability .
- Biological Testing: Prioritize assays (e.g., IC₅₀ determination in kinase panels) linked to hypothesized mechanisms (e.g., ATP-binding pocket inhibition) .
Q. What experimental designs are recommended for assessing environmental fate and ecotoxicity?
- Methodological Answer:
- Environmental Persistence: Use OECD 307 guidelines to measure biodegradation in soil/water systems under varying pH and temperature .
- Ecotoxicology: Conduct acute toxicity assays (Daphnia magna LC₅₀) and chronic exposure studies (algae growth inhibition) .
- Analytical Quantification: Employ LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analog) to detect trace residues .
Methodological Challenges & Contradictions
Q. How should researchers address conflicting data on the compound’s metabolic stability in vitro vs. in vivo?
- Methodological Answer:
- In Vitro-In Vivo Correlation (IVIVC): Use hepatocyte microsomes and CYP enzyme inhibitors (e.g., ketoconazole) to identify metabolizing enzymes .
- Species-Specific Differences: Compare rodent vs. human liver S9 fractions to contextualize in vivo results .
- Biliary Excretion Studies: Cannulate animal models to assess enterohepatic recirculation effects .
Q. What steps validate the compound’s mechanism of action when preliminary data contradicts existing literature?
- Methodological Answer:
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Genetic Knockdown: Use CRISPR/Cas9 to silence putative targets and observe rescue effects .
- Data Triangulation: Cross-reference with structurally unrelated inhibitors/activators to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
